Propionyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propanoyl chloride | |
|---|---|---|
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InChI |
InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3 | |
| Source | PubChem | |
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InChI Key |
RZWZRACFZGVKFM-UHFFFAOYSA-N | |
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Canonical SMILES |
CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Record name | PROPIONYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID4058819 | |
| Record name | Propanoyl chloride | |
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Molecular Weight |
92.52 g/mol | |
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Physical Description |
Propionyl chloride appears as a colorless liquid with a pungent odor. Corrosive and very irritating to skin and eyes. Used to make other chemicals., Liquid with a pungent odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | PROPIONYL CHLORIDE | |
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| Record name | Propionyl chloride | |
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Boiling Point |
80 °C | |
| Record name | Propionyl chloride | |
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Flash Point |
54 °F (NFPA, 2010), 54 °F (12 °C) | |
| Record name | PROPIONYL CHLORIDE | |
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| Record name | Propionyl chloride | |
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Solubility |
Soluble in ether | |
| Record name | Propionyl chloride | |
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Density |
1.0646 g/cu cm at 20 °C | |
| Record name | Propionyl chloride | |
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Vapor Density |
3.2 (Air = 1) | |
| Record name | Propionyl chloride | |
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Color/Form |
Colorless liquid | |
CAS No. |
79-03-8 | |
| Record name | PROPIONYL CHLORIDE | |
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| Record name | Propionyl chloride | |
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| Record name | Propanoyl chloride | |
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| Record name | Propionyl chloride | |
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| Record name | Propanoyl chloride | |
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| Record name | PROPANOYL CHLORIDE | |
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Melting Point |
-94 °C | |
| Record name | Propionyl chloride | |
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Synthetic Methodologies for Propionyl Chloride
Established Synthetic Pathways for Propionyl Chloride Production
The principal routes for producing this compound involve the reaction of propionic acid with several chlorinating agents. chemicalbook.comnjchm.com These established methods are widely used in both laboratory and industrial settings.
Reaction of Propionic Acid with Chlorinating Agents
The conversion of propionic acid to this compound is achieved using various chlorinating reagents, including phosphorus trichloride (B1173362), phosphorus pentachloride, thionyl chloride, and phosgene (B1210022). chemicalbook.comnjchm.comchemdad.com
The reaction between propionic acid and phosphorus trichloride is a common laboratory-scale method for synthesizing this compound. guidechem.com The general chemical equation for this reaction is:
This reaction is typically carried out by heating the mixture. For instance, refluxing propionic acid with phosphorus trichloride at a temperature of 50°C for several hours can produce this compound. chemicalbook.comguidechem.com One specific laboratory procedure involves heating 148 grams of propionic acid with 99 grams of phosphorus trichloride at a reflux temperature of 50°C for 3 hours, yielding 120 grams of this compound. guidechem.com Another method suggests reacting the components at 40-50°C for one hour. chemdad.comchemicalbook.com Optimal yields, as high as 95%, can be achieved with a propionic acid to PCl₃ molar ratio of 1.32:1. chemicalbook.com After the reaction, the product is typically purified by distillation. chemicalbook.comchemdad.com
Phosphorus pentachloride is another effective reagent for the synthesis of this compound from propionic acid. chemdad.comquora.comontosight.ai The reaction proceeds as follows:
This reaction involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. doubtnut.com The synthesis is often conducted under cold conditions. quora.com
Thionyl chloride (SOCl₂) is a widely used reagent for the industrial production of this compound from propionic acid. chemdad.com The reaction is often catalyzed by N,N-dimethylformamide and occurs at approximately 50°C. chemdad.com The balanced chemical equation is:
One synthetic protocol involves heating propionic acid with thionyl chloride in the presence of N,N-dimethylformamide at 70-75°C. chemicalbook.com This method has been reported to produce this compound with a purity of over 98% and a yield of 97%. chemicalbook.com
Acylation Methodologies for this compound Derivatives
This compound is a key reagent in acylation reactions, where it is used to introduce the propionyl group into other molecules, thereby creating various propionic acid derivatives. chemicalbook.com For example, it is used in the synthesis of propiophenone (B1677668). chemicalbook.com The kinetics of such acylation reactions have been studied, for instance, in the formation of fentanyl hydrochloride, which was found to be a second-order reaction. chemicalbook.com
Additionally, derivatives of this compound itself can be synthesized. For example, 3-chlorothis compound can be prepared from β-propiolactone and thionyl chloride, or from acrylic acid or 3-chloropropionic acid with reagents like thionyl chloride, phosphoryl chloride, or phosgene. thieme-connect.com Another example is the synthesis of D-(+)-2-chloro-propionyl chloride, which involves the reaction of D-(+)-2-chloropropionic acid with thionyl chloride. google.com
Chlorination Methods for this compound
The conversion of propionic acid to this compound is accomplished using several chlorinating agents. njchm.com Each method involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion.
Common laboratory and industrial chlorination methods include:
Reaction with Thionyl Chloride (SOCl₂): This is a frequently used method where propionic acid reacts with thionyl chloride. researchgate.net The reaction is often catalyzed by N,N-dimethylformamide (DMF). chemicalbook.com A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies their removal from the reaction mixture. researchgate.net However, due to the volatility of this compound (boiling point: 80°C), there can be product loss along with the gaseous byproducts. sciencemadness.org
Reaction with Phosphorus Trichloride (PCl₃): Propionic acid reacts with phosphorus trichloride to yield this compound and phosphorous acid (H₃PO₃) as a byproduct. njchm.comchemicalbook.com The reaction is typically performed by heating the mixture. guidechem.comlookchem.com The non-gaseous nature of the phosphorous acid byproduct requires a separation step, usually distillation, to isolate the pure this compound. chemicalbook.comguidechem.com
Reaction with Phosgene (COCl₂): In industrial settings, this compound is often produced by treating propionic acid with phosgene. lookchem.comwikipedia.org This reaction produces hydrogen chloride and carbon dioxide as byproducts. lookchem.com Due to the high toxicity of phosgene, this method requires stringent safety protocols. guidechem.com
Reaction with Phosphorus Pentachloride (PCl₅): Another method involves the reaction of propionic acid with phosphorus pentachloride (PCl₅). njchm.comlookchem.com This reaction yields this compound along with phosphoryl chloride (POCl₃) and hydrogen chloride. lookchem.com
Advanced and Green Chemistry Approaches in this compound Synthesis
Recent research has focused on developing more advanced and environmentally friendly methods for synthesizing this compound, aiming to enhance safety, reduce waste, and improve scalability. marketpublishers.com
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound. marketpublishers.comjustia.com These systems provide superior control over reaction parameters, leading to improved safety and scalability. marketpublishers.com
One example involves a continuous flow process reacting neat phosphorus trichloride with propionic acid in a hollow-tube reactor. justia.com This method allows for precise control of temperature and pressure, minimizing risks associated with exothermic reactions. justia.comchemistryviews.org Another advanced approach utilizes a continuous microchannel reactor with triphosgene (B27547) as the chlorinating agent. google.com This system employs catalysts loaded onto porous foam carbon, which reduces blockage and improves reaction activity, achieving high yields and purity. google.com The use of flow reactors effectively mitigates the safety concerns associated with highly reactive chemicals and allows for rapid production. chemistryviews.orggoogle.comacs.org
The principles of green chemistry are being applied to find more sustainable routes for this compound synthesis. marketpublishers.com This includes the use of less hazardous reagents and more environmentally friendly solvents. researchgate.netresearchgate.net
One alternative to traditional chlorinating agents is the use of benzoyl chloride. sciencemadness.org This method is considered a better choice for preparing volatile acid chlorides like this compound because it avoids the formation of gaseous byproducts (SO₂ and HCl) that can lead to product loss. sciencemadness.org Research has also explored the use of ionic liquids as green solvents for acylation reactions involving this compound, aiming to reduce reliance on volatile and often toxic organic solvents. researchgate.netresearchgate.net Additionally, efforts are being made to develop catalytic systems, such as supporting a mononuclear tungsten coordination compound on this compound-functionalized silica (B1680970) gel for epoxidation reactions, which points to the broader integration of this compound into greener chemical processes. rsc.org
A key goal in optimizing this compound synthesis is minimizing the production of hazardous waste. guidechem.com Traditional methods using phosphorus trichloride or sulfuryl chloride generate phosphorus-containing wastewater or sulfur dioxide, respectively, which can cause environmental pollution and equipment corrosion. guidechem.com
The reaction with thionyl chloride is often preferred in laboratory settings because its byproducts, SO₂ and HCl, are gases that can be easily scrubbed, leaving no difficult-to-remove residue. researchgate.net However, the industrial use of phosgene, while efficient, is highly regulated due to its extreme toxicity. guidechem.com The use of benzoyl chloride as a reagent presents an alternative that avoids some of these issues. sciencemadness.org Continuous flow systems also contribute to waste reduction by improving reaction selectivity and minimizing the need for excess reagents. google.com In one patented method, byproducts such as polylactic acid and pyridine (B92270) hydrochloride are generated, which can potentially be recovered and reused. google.com
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction parameters such as temperature and pressure is crucial for maximizing the yield and purity of this compound.
The formation of this compound is highly sensitive to reaction temperature and pressure, with optimal conditions varying depending on the chosen chlorinating agent and reactor type.
Using Phosphorus Trichloride (PCl₃): The reaction between propionic acid and PCl₃ is typically conducted at a temperature of 40-50°C for about an hour. chemicalbook.comlookchem.com One protocol specifies heating at a reflux temperature of 50°C for three hours. guidechem.com Another study achieved a 95% yield by maintaining a reaction temperature of 50°C for six hours with a propionic acid to PCl₃ molar ratio of 1.32:1. chemicalbook.com
Using Thionyl Chloride (SOCl₂): When thionyl chloride is used with a DMF catalyst, the reaction temperature is generally maintained between 70-75°C. chemicalbook.com This temperature range is a balance between ensuring rapid reaction kinetics and preventing the decomposition of thionyl chloride.
Using Phosgene (COCl₂): The industrial process with phosgene typically occurs at around 50°C. lookchem.com
In Continuous Flow Reactors: Flow systems allow for operation at conditions that might be unsafe in batch reactors. beilstein-journals.org For instance, a continuous process using PCl₃ was carried out at 75°C under a pressure of 50 psig. justia.com A continuous microchannel reactor system demonstrated that varying temperatures and flow rates significantly impacts yield and purity; optimal conditions were found to be a reaction temperature of 25-30°C in a first reactor and 30-40°C in a second reactor. google.com
The table below summarizes the influence of different reaction conditions on the synthesis of this compound.
| Chlorinating Agent | Catalyst | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Source(s) |
| Phosphorus Trichloride | None | 50 | Atmospheric | 70 | - | guidechem.com |
| Phosphorus Trichloride | None | 50 | Atmospheric | 95 | - | chemicalbook.com |
| Thionyl Chloride | DMF | 70-75 | Atmospheric | 97 | >98 | chemicalbook.com |
| Triphosgene | Copper/Zinc/Tin Chloride | 25-40 | Normal | 97.28 | 99.5 | google.com |
| Phosphorus Trichloride | None | 75 | 50 psig | - | - | justia.com |
Purification Techniques for this compound
The purification of this compound from the crude reaction mixture is a critical step to achieve the high purity required for its applications. The primary and most common method for purification is distillation . chemicalbook.comnjchm.com
Given that this compound has a relatively low boiling point of approximately 80°C (176°F), it can be effectively separated from less volatile starting materials and by-products. chemicalbook.comwikipedia.org Simple or fractional distillation is employed to collect the pure this compound fraction. chemicalbook.commdpi.com
The specific purification strategy depends on the synthetic route used:
Using Thionyl Chloride: The by-products of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases. mdpi.com This simplifies the purification process as these gaseous by-products can be easily removed, and excess low-boiling thionyl chloride (boiling point ~76°C) can be removed by distillation, sometimes under reduced pressure. chemicalbook.commdpi.com
Using Phosphorus Trichloride: This reaction yields phosphorous acid as a non-volatile by-product. chemicalbook.com The crude this compound is typically separated from the phosphorous acid layer before undergoing distillation. chemicalbook.comchemicalbook.com
Using Benzoyl Chloride: In this method, the equilibrium is driven by distilling off the lower-boiling this compound from the reaction mixture, making distillation an integral part of the synthesis itself. youtube.com The final product is collected as the distillate. youtube.com
In all cases, care must be taken to perform the distillation under anhydrous (water-free) conditions, as this compound reacts vigorously with water to hydrolyze back to propionic acid and hydrochloric acid. chemdad.comnjchm.com
Industrial Production and Commercial Availability of this compound
This compound is a commercially significant chemical intermediate, and its industrial production is well-established. The primary method for large-scale manufacturing is the chlorination of propionic acid. chemdad.comwikipedia.org Several chlorinating agents can be used, with the selection often based on cost, efficiency, and handling considerations.
The main industrial routes include:
Reaction with Phosgene (COCl₂): This is a common industrial method where propionic acid is treated with phosgene. chemdad.comwikipedia.org The reaction is typically catalyzed by a dialkylformamide. chemdad.com CH₃CH₂CO₂H + COCl₂ → CH₃CH₂COCl + HCl + CO₂ wikipedia.org
Reaction with Thionyl Chloride (SOCl₂): Another prevalent industrial process involves reacting propionic acid with thionyl chloride, often in the presence of a catalyst like DMF. chemdad.comchemicalbook.com The gaseous nature of the by-products (HCl and SO₂) makes this method advantageous for product purification. wikipedia.org
Reaction with Phosphorus Trichloride (PCl₃): Propionic acid can also be converted to this compound using phosphorus trichloride. chemdad.comchemicalbook.com The reaction is generally performed by heating the reactants to 40-50°C. chemdad.comchemicalbook.com
This compound is readily available from a wide range of chemical suppliers and is manufactured in large quantities globally. It is typically sold in various purity grades, with specifications often exceeding 98% or 99%. wikipedia.org Its stability under proper storage conditions facilitates its transport and widespread use in the chemical industry.
The following table provides an overview of the industrial production methods.
| Reagent | Typical Conditions | By-products |
| Phosgene (COCl₂) | Catalyzed by dialkylformamides chemdad.com | HCl, CO₂ wikipedia.org |
| Thionyl Chloride (SOCl₂) | Catalyzed by DMF chemicalbook.com | HCl, SO₂ doubtnut.com |
| Phosphorus Trichloride (PCl₃) | Heated to 40-50°C chemdad.comchemicalbook.com | Phosphorous Acid chemicalbook.com |
Nucleophilic Acyl Substitution Reactions of this compound
This compound, as a reactive acyl chloride, readily undergoes nucleophilic acyl substitution reactions. These reactions proceed via a common mechanism where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new acyl compound. The reactivity of acyl compounds in these substitutions is influenced by the polarity of the acyl group; more strongly polarized compounds react more readily. uomustansiriyah.edu.iq Acid chlorides like this compound are the most reactive in this class of compounds. uomustansiriyah.edu.iq
The reaction of this compound with alcohols is a classic example of esterification. This reaction follows the nucleophilic acyl substitution mechanism. The alcohol acts as the nucleophile, attacking the carbonyl carbon of this compound. This is followed by the elimination of the chloride ion to form a propionate (B1217596) ester. The general mechanism involves the attack of the alcohol's oxygen on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent loss of the chloride leaving group and a proton from the alcohol moiety.
Kinetic studies on the esterification of alcohols with acyl chlorides provide insights into the reaction rates and the influence of various factors. For instance, the kinetic resolution of racemic alcohols can be achieved through enantioselective esterification using acyl chlorides. mdpi.com
This compound reacts with primary and secondary amines to form N-substituted propanamides. This amidation reaction also proceeds through the nucleophilic acyl substitution pathway. libretexts.org The amine, being a strong nucleophile, attacks the carbonyl carbon of this compound. The subsequent collapse of the tetrahedral intermediate leads to the elimination of the chloride ion and the formation of the amide. Typically, two equivalents of the amine are required; one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride (HCl) produced.
The kinetics of amidation reactions involving this compound have been studied. For example, the acylation of 1-(2-phenylethyl)-4-phenylaminopiperidine with this compound to form fentanyl has been shown to be a second-order reaction. chemicalbook.com Kinetic resolution of racemic amines can also be achieved through acylation with racemic 2-aryloxy propionyl chlorides, with the stereoselectivity being influenced by the solvent. urfu.ruresearchgate.net
Several methods exist for the preparation of propionic anhydride, some of which involve this compound. One such method is the reaction of this compound with sodium propionate. google.compatsnap.com
This compound reacts with Grignard reagents (organomagnesium compounds) in a two-step process to form tertiary alcohols. libretexts.orgpearson.com The first step involves a nucleophilic acyl substitution where the Grignard reagent attacks the carbonyl carbon, leading to the formation of a ketone after the elimination of the chloride ion. libretexts.orgpearson.com This ketone intermediate is highly reactive towards the Grignard reagent and immediately undergoes a second nucleophilic addition to yield a tertiary alcohol after an acidic workup. libretexts.orgpearson.com
To isolate the ketone as the final product, less reactive organometallic reagents such as lithium diorganocopper reagents (Gilman reagents) are used. libretexts.org The reaction of an acid chloride with a Gilman reagent proceeds via a nucleophilic acyl substitution to form an acyl diorganocopper intermediate, which then eliminates R'Cu to yield the ketone. libretexts.org
The acylation of heterocyclic ketene (B1206846) aminals with this compound can lead to a mixture of products. researchgate.net Reactions with certain heterocyclic ketene aminals can yield both mono-N- and C-acylated products. researchgate.netresearchgate.net However, with N-methyl substituted heterocyclic ketene aminals, the reaction is more complex, also resulting in O-acylation and cleavage of the heterocyclic ring. researchgate.netresearchgate.net The high electron density on the α-carbon of the ketene aminal makes it susceptible to acylation. researchgate.net
Photodissociation Dynamics of this compound
The photodissociation of this compound has been investigated at various ultraviolet wavelengths. aip.orgscispace.comacs.org Upon photoexcitation, several competing dissociation pathways are observed.
In the gas phase at 248 nm, two primary dissociation channels have been identified: C-Cl bond fission and HCl elimination. chemicalbook.comscispace.comacs.org The major channel is the cleavage of the C-Cl bond, which produces a propionyl radical (CH₃CH₂CO) and a chlorine atom. scispace.comacs.org A portion of the propionyl radicals with sufficient internal energy can then undergo secondary dissociation to form an ethyl radical (CH₃CH₂) and carbon monoxide (CO). scispace.comacs.orgresearchgate.net The energy barrier for this secondary dissociation has been estimated to be around 16.3 ± 1.5 kcal/mol. chemicalbook.comscispace.comacs.org
The minor primary dissociation channel is the elimination of hydrogen chloride (HCl). scispace.comacs.orgacs.org This channel, which is dominant in the condensed phase, produces methylketene (B14734522) (CH₃CHCO) and HCl. chemicalbook.comaip.orgacs.org The co-fragment to HCl elimination can undergo secondary dissociation to produce ethylene (B1197577) (CH₂CH₂) and CO. acs.org
Studies at 266 nm show that photoexcitation leads to the S1 state, from which C-Cl bond cleavage occurs on a picosecond timescale in the gas phase. acs.orgresearchgate.net In a condensed phase, such as an argon matrix, the barrier for C-Cl bond cleavage on the S1 surface is increased, and internal conversion to the ground state followed by HCl elimination becomes the dominant pathway. aip.orgacs.orgacs.org
The photodissociation dynamics are summarized in the table below:
| Wavelength | Phase | Primary Channels | Secondary Products | Key Findings |
| 248 nm | Gas | C-Cl fission (major), HCl elimination (minor) chemicalbook.comscispace.comacs.org | CH₃CH₂ + CO (from propionyl radical), CH₂CH₂ + CO (from HCl elimination co-fragment) scispace.comacs.org | Bimodal translational energy distribution observed for C-Cl bond fission. aip.org Barrier for propionyl radical dissociation estimated at 16.3 ± 1.5 kcal/mol. scispace.comacs.org |
| 266 nm | Gas | C-Cl fission acs.orgresearchgate.net | - | Dissociation from the S1 state occurs in picoseconds. acs.orgresearchgate.net |
| 248, 254, 266 nm | Argon Matrix | HCl elimination chemicalbook.comaip.orgacs.org | - | HCl elimination is the dominant channel due to matrix effects increasing the barrier for C-Cl cleavage. aip.orgacs.orgacs.org The photoproduct is a methyl ketene-HCl complex. chemicalbook.comaip.org |
Reaction Mechanisms and Kinetics of Propionyl Chloride
Upon ultraviolet (UV) photoexcitation, this compound primarily dissociates through two competing channels: carbon-chlorine (C-Cl) bond fission and hydrogen chloride (HCl) elimination. chemicalbook.comresearchgate.netuchicago.eduacs.org The prevalence of each channel is highly dependent on the reaction conditions, particularly the phase of the reactant. nih.govacs.org
In the gas phase, the principal primary dissociation pathway following UV excitation at wavelengths such as 248 nm is the cleavage of the C-Cl bond. uchicago.eduacs.orgscispace.com This reaction produces a propionyl radical (CH₃CH₂CO) and a chlorine atom (Cl). acs.org The mechanism involves the initial absorption of a photon to excite the molecule to the first excited singlet state (S₁). nih.govacs.org This is followed by a rapid crossing to a repulsive potential energy surface, which leads to the breaking of the C-Cl bond. uchicago.edu Computational studies indicate this bond cleavage on the S₁ surface is the most probable mechanism for photodissociation in the gas phase and occurs on a picosecond timescale. nih.govresearchgate.net
A second primary dissociation channel is the elimination of a hydrogen chloride (HCl) molecule. chemicalbook.comresearchgate.netuchicago.edu This pathway, which produces methyl ketene (B1206846) (CH₃CHCO) and HCl, is considered a minor channel in the gas phase. chemicalbook.comuchicago.eduacs.org However, it becomes the dominant, and in some cases exclusive, reaction pathway in the condensed phase, such as when this compound is isolated in an argon matrix at 10 K. uchicago.edunih.govacs.org Studies using deuterated this compound in a matrix have shown that the reaction proceeds via α-elimination. uchicago.edu The resulting products, methyl ketene and HCl, are trapped as a dimer complex within the solid matrix. acs.org
The propionyl radical generated from the primary C-Cl bond fission can possess sufficient internal energy to undergo subsequent, or secondary, dissociation. uchicago.eduacs.org Research has identified a single, well-documented secondary pathway: the unimolecular dissociation of the propionyl radical into an ethyl radical (CH₃CH₂) and a molecule of carbon monoxide (CO). chemicalbook.comresearchgate.netacs.orgscispace.com
Studies have confirmed that no other secondary dissociation channels for the propionyl radical are observed. chemicalbook.comresearchgate.netuchicago.eduacs.org The energy barrier for the decomposition of the propionyl radical (CH₃CH₂CO → CH₃CH₂ + CO) has been experimentally determined to be in the range of 16.3 ± 1.5 kcal/mol. chemicalbook.comresearchgate.netuchicago.eduacs.org
Table 1: Summary of Dissociation Pathways for this compound
| Phase | Primary Channel | Primary Products | Secondary Channel (from Propionyl Radical) | Secondary Products | Source |
|---|---|---|---|---|---|
| Gas | C-Cl Bond Fission (Major) | CH₃CH₂CO• + Cl• | Unimolecular Dissociation | CH₃CH₂• + CO | uchicago.edu, acs.org, acs.org |
| Gas | HCl Elimination (Minor) | CH₃CHCO + HCl | - | - | chemicalbook.com, uchicago.edu, acs.org |
| Condensed (Ar Matrix, 10K) | HCl Elimination (Dominant) | CH₃CHCO + HCl | - | - | uchicago.edu, nih.gov, acs.org |
The photodissociation dynamics of this compound are significantly influenced by both the excitation wavelength and the physical phase of the compound.
Phase: As previously noted, the phase is the most critical factor determining the primary reaction channel. In the gas phase, energy from the UV photon leads predominantly to C-Cl bond fission. uchicago.eduacs.org Conversely, in a condensed argon matrix at 10 K, the HCl elimination channel becomes the main outcome. nih.govacs.orgacs.org This phase-dependent branching is attributed to a matrix effect that increases the energy barrier for C-Cl bond cleavage on the excited S₁ surface, making internal conversion to the ground state (from which HCl elimination occurs) the more favorable process. nih.govacs.org
Wavelength: In the condensed phase, irradiation at various UV wavelengths, including 248 nm, 254 nm, and 266 nm, consistently results in the formation of methyl ketene and HCl as the sole products. researchgate.netacs.org This suggests that excitation across the π* ← n electronic transition leads to the same dissociation mechanism in a matrix environment. acs.org In the gas phase at 235 nm, Cl and Cl* fragments are produced rapidly, but the HCl elimination channel was not detected, which may be due to predissociation from two-photon absorption at this wavelength. nih.gov
Ab initio molecular orbital calculations have provided deep insights into the potential energy surfaces and reaction dynamics of this compound's photodissociation. nih.govacs.orgacs.org These theoretical studies have mapped the reaction pathways on the ground electronic state (S₀) and the first excited singlet state (S₁). nih.govacs.org
Key findings from these computational studies include:
Confirmation that UV photoexcitation promotes the this compound molecule to the S₁ state. nih.govacs.org
In the gas phase, the S₁ potential energy surface features a very low energy barrier (calculated as low as 1.0 kcal/mol) for C-Cl bond cleavage, which is significantly lower than the barrier for C-C bond fission (calculated at 30.8 kcal/mol). acs.org This explains why C-Cl bond fission is the dominant dissociation pathway.
The C-Cl bond cleavage on the S₁ surface is predicted to be an extremely rapid process, occurring within a picosecond or even femtosecond timescale. nih.govacs.org
The calculations model the "matrix effect" observed experimentally, showing that the condensed-phase environment significantly raises the energy barrier for C-Cl bond cleavage on the S₁ surface. nih.govacs.org This increase in the barrier makes internal conversion to the S₀ state a more competitive process, from which the molecule can then undergo HCl elimination. nih.gov
Kinetic data for this compound reactions have been determined for several processes, including its photodissociation and reactions with other molecules.
A critical kinetic parameter is the activation barrier for the secondary dissociation of the propionyl radical. As determined from photofragment translational spectroscopy, the barrier for the reaction CH₃CH₂CO → CH₃CH₂ + CO is 16.3 ± 1.5 kcal/mol. uchicago.edu
The kinetics of other reactions involving this compound have also been studied. For instance, the acylation of 1-(2-phenylethyl)-4-phenylaminopiperidine with this compound has been established to be a second-order reaction, and its activation parameters have been determined. vulcanchem.com Calorimetric measurements have been used to investigate the alcoholysis of this compound with various alcohols. researchgate.net These studies found that in acetone, the rate constant for the reaction with i-propanol was smaller for this compound than for butyryl chloride. researchgate.net In toluene, the reaction rate constants decreased from acetyl chloride to butyryl chloride. researchgate.net
Table 2: Selected Kinetic Parameters for this compound and Related Reactions
| Reaction | Parameter | Value | Source |
|---|---|---|---|
| CH₃CH₂CO• → CH₃CH₂• + CO | Activation Barrier | 16.3 ± 1.5 kcal/mol | uchicago.edu |
| Acylation of 1-(2-phenylethyl)-4-phenylaminopiperidine | Reaction Order | Second-order | vulcanchem.com |
| Alcoholysis with i-propanol (in acetone) | Rate Constant Comparison | k(this compound) < k(butyryl chloride) | researchgate.net |
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 6577 |
| Propionyl radical | 119330 |
| Chlorine atom | 24526 |
| Hydrogen chloride | 313 |
| Methyl ketene | 123381 |
| Ethyl radical | 9338 |
| Carbon monoxide | 281 |
| Propionic acid | 1032 |
| Phosphorus trichloride (B1173362) | 24388 |
| 1-(2-phenylethyl)-4-phenylaminopiperidine | 148995 |
| i-propanol | 3776 |
| Butyryl chloride | 7896 |
Reaction Kinetics and Activation Parameters
Acylation Reaction Kinetics
Acylation reactions involving this compound have been the subject of kinetic studies to quantify its reactivity relative to other acylating agents. In the context of Friedel-Crafts acylation of aromatic compounds, the reaction rate is influenced by both the substrate and the specific acyl chloride used.
Kinetic studies of the aluminium chloride-catalyzed acylation of benzene (B151609) have established a clear reactivity order among common acyl chlorides. The relative rates decrease in the sequence: acetyl chloride > this compound > benzoyl chloride. rsc.orgrsc.org This trend is also observed in the acylation of the more reactive mesitylene (B46885) substrate in nitromethane. rsc.org The formation of an oxonium complex (RCOCl,AlCl₃) or an ion pair ([RCO]⁺[AlCl₄]⁻) is considered the acylating species in these reactions. rsc.org
| Acyl Chloride | Relative Rate |
|---|---|
| Acetyl chloride | 430 |
| This compound | 260 |
| Benzoyl chloride | 1.0 |
Furthermore, specific acylation reactions have been characterized to determine their kinetic order. For instance, the acylation of 1-(2-phenylethyl)-4-phenylaminopiperidine with this compound in nonaqueous media has been experimentally determined to be a second-order reaction. chemicalbook.comvulcanchem.com
Energy Barriers in Dissociation Processes
The dissociation of this compound, particularly under photolytic conditions, reveals competing reaction pathways governed by distinct energy barriers. Studies using photofragment translational spectroscopy at 248 nm have identified two primary dissociation channels:
C-Cl bond fission : This leads to the formation of a propionyl radical (CH₃CH₂CO•) and a chlorine atom.
HCl elimination : A minor channel in the gas phase that produces HCl and methylketene (B14734522) (CH₃CHCO). chemicalbook.comresearchgate.netacs.org
Following the initial C-Cl bond cleavage, the resulting propionyl radical can possess sufficient internal energy to undergo secondary unimolecular dissociation, yielding an ethyl radical (CH₃CH₂) and carbon monoxide (CO). chemicalbook.comacs.orguchicago.edu The energy barrier for this secondary dissociation of the propionyl radical has been a key area of investigation. Experimental measurements have estimated this barrier to be in the range of 16.3 ± 1.5 kcal/mol. acs.orguchicago.eduacs.org This value is in general agreement with several theoretical predictions. acs.org
| Method | Energy Barrier (kcal/mol) | Source |
|---|---|---|
| Experimental (Photofragment Translational Spectroscopy) | 16.3 ± 1.5 | acs.org |
| Theoretical (CBS-QB3) | 14.9 | acs.org |
| Theoretical (ab initio G2(MP2)) | 15.6 | acs.org |
| Theoretical (DFT B3LYP) | 15.8 | acs.org |
Theoretical calculations have also explored the energy barriers for the direct HCl elimination pathways from the ground state of this compound. These studies predict a transition state barrier of 39.6 kcal/mol for α-elimination and a higher barrier of 55.5 kcal/mol for the five-center β-elimination pathway. researchgate.net
Other Significant Reaction Pathways Involving this compound
Beyond acylation and dissociation, this compound engages in other important chemical transformations.
Chlorination Reactions to form α- and β-chlorothis compound
This compound can serve as a substrate for further chlorination. In the presence of sulfuryl chloride (SO₂Cl₂) and peroxide initiators, this compound undergoes chlorination to yield a mixture of α-chlorothis compound and β-chlorothis compound. labmartgh.comchemdad.comscientificlabs.iesigmaaldrich.com
Formation of Propionyl Hydrazones
This compound reacts with hydrazine (B178648) and its derivatives to form hydrazones and related compounds. The reaction with substituted hydrazines, such as o-nitrophenylhydrazine or p-nitrophenylhydrazine, yields the corresponding propionyl hydrazone derivatives. ontosight.aiontosight.ai These reactions are typically condensation reactions where the hydrazone is formed as a key intermediate for the synthesis of other molecules, such as pyridazinones. ontosight.aigoogle.com
The reaction of acyl chlorides with hydrazine itself can be complicated by the formation of 1,2-diacylhydrazine by-products, particularly with reactive, low molecular weight acyl chlorides like this compound. orgsyn.org This side reaction occurs when the initially formed hydrazide reacts with a second molecule of the acyl chloride.
Applications of Propionyl Chloride in Advanced Organic Synthesis and Materials Science
Pharmaceutical Synthesis and Drug Development
Propionyl chloride is a versatile reagent in pharmaceutical chemistry, playing a pivotal role in the synthesis of numerous active pharmaceutical ingredients (APIs). fishersci.sefishersci.fi Its ability to readily undergo acylation reactions with a variety of nucleophiles makes it an indispensable tool for medicinal chemists. fishersci.fi The incorporation of the propionyl moiety can alter a drug's lipophilicity, metabolic stability, and receptor binding affinity, thereby enhancing its therapeutic properties. fishersci.se
Synthesis of Active Pharmaceutical Ingredients (APIs)
The application of this compound is widespread across various therapeutic categories, from central nervous system agents to anti-infectives. fishersci.sewikipedia.orgwikipedia.org It is a key intermediate in the production of a diverse range of pharmaceuticals, including analgesics, anti-inflammatory drugs, and antibiotics. fishersci.se
This compound is utilized in the synthesis of several antiepileptic drugs. While some sources mention its use in the production of Phenytoin , detailed synthesis pathways more commonly describe methods starting from precursors like benzil (B1666583) and urea. oup.comnjchm.comorgsyn.org However, the utility of this compound as a general propionylating reagent in the broader synthesis of antiepileptic agents is noted. njchm.com
One specific example is Dimethoin , an antiepileptic drug, which is cited as being produced using this compound. citeab.comchemicalbook.com
Furthermore, this compound is implicated in the synthesis of Methacholine , a cholinergic agonist sometimes used in the diagnosis of bronchial hyperreactivity. wikipedia.orgwikipedia.orgpatsnap.comopenmedscience.com Although primarily a diagnostic agent, its synthesis involves the use of propionylating agents.
| Antiepileptic Drug | Role of this compound |
| Phenytoin | Mentioned as a reagent, though detailed common syntheses differ. oup.comnjchm.com |
| Dimethoin | Used as a key intermediate in its production. citeab.comchemicalbook.com |
| Methacholine | Employed as a propionylating reagent in its synthesis. wikipedia.orgwikipedia.org |
In the class of anti-adrenergic drugs, this compound is a crucial precursor for the synthesis of Methoxamine (B1676408) Hydrochloride . wikipedia.orgwikipedia.orgciteab.comnih.gov The synthesis involves a Friedel-Crafts acylation reaction where p-dimethoxybenzene is reacted with this compound in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362). guidetopharmacology.orguni.lu This initial acylation step is fundamental to building the core structure of the methoxamine molecule.
Synthesis of Methoxamine Precursor via Friedel-Crafts Acylation guidetopharmacology.org
| Reactants | Catalyst | Solvent | Temperature | Product |
| p-Dimethoxybenzene, this compound | Aluminum trichloride | Tetrachloroethane | -7 to 5°C | p-Dimethoxypropiophenone |
This compound is instrumental in the synthesis of widely used analgesics, particularly those in the non-steroidal anti-inflammatory drug (NSAID) class. fishersci.se
The synthesis of Ibuprofen (B1674241) often commences with a Friedel-Crafts acylation of isobutylbenzene (B155976) using this compound. fishersci.fifishersci.cawikipedia.org This reaction, catalyzed by aluminum chloride, introduces the propionyl group to the aromatic ring, forming an essential intermediate, 4'-isobutylpropiophenone. fishersci.fiwikipedia.org Modern advancements have enabled this synthesis to be performed efficiently in continuous-flow reactors, highlighting the industrial significance of this reaction. fishersci.fiwikipedia.org
For the synthesis of Naproxen , a stereospecific approach is often employed utilizing a chiral derivative, (S)-2-chloro-propionyl halide. wikipedia.orgpharmakb.com This reagent undergoes a Friedel-Crafts reaction with 2-methoxynaphthalene (B124790) to stereoselectively form a key intermediate, (S)-2-chloro-1-(6'-methoxy-2'-naphthyl)-propan-1-one, which is then converted to (S)-Naproxen. wikipedia.orgfishersci.ca
Key Analgesic Synthesis Steps Involving this compound
| Analgesic | Key Reaction | Starting Material | Reagent | Product Intermediate |
| Ibuprofen | Friedel-Crafts Acylation | Isobutylbenzene | This compound | 4'-Isobutylpropiophenone fishersci.fiwikipedia.org |
| Naproxen | Stereospecific Friedel-Crafts Acylation | 2-Methoxynaphthalene | (S)-2-chloro-propionyl chloride | (S)-2-chloro-1-(6'-methoxy-2'-naphthyl)-propan-1-one wikipedia.orgpharmakb.com |
The role of this compound in the synthesis of anti-inflammatory medications is extensive, with Ibuprofen and Naproxen serving as prime examples of its application. fishersci.sefishersci.ca The introduction of the 2-arylpropionic acid moiety, facilitated by this compound or its derivatives, is a common structural feature in many NSAIDs. guidetopharmacology.org The reactivity of this compound allows for the efficient construction of the core structures of these drugs, making it a fundamental reagent in this therapeutic class. fishersci.fi Research has also explored the synthesis of other anti-inflammatory compounds, such as carvacrol (B1668589) propionate (B1217596), through the esterification of carvacrol with this compound, demonstrating its broader utility in developing new anti-inflammatory agents. njchm.comnih.gov
This compound is also employed in the chemical modification of natural products to enhance their therapeutic properties. A notable example is the synthesis of 3"-O-propionylleucomycin A5 , also known as Rokitamycin, a macrolide antibiotic. wikipedia.orgguidetopharmacology.orgflybase.org The synthesis involves the selective acylation of the 3"-tertiary hydroxyl group of a protected leucomycin (B7888351) A5 derivative with this compound. flybase.org This modification results in a derivative with improved antibacterial activity and better pharmacokinetic properties compared to the parent compound. flybase.org A 96% yield for the 3"-O-propionylation step has been reported, underscoring the efficiency of this compound in this specific transformation. guidetopharmacology.orgflybase.org
Quinazolinone Acetamides with Anticancer Properties
This compound is a key reagent in the synthesis of novel quinazolinone acetamides, a class of compounds investigated for their potential as anticancer agents. sigmaaldrich.comnih.gov In recent research, a series of substituted quinazolinone acetamides were synthesized to evaluate their cytotoxic effects against various cancer cell lines. nih.gov
The synthesis involves a multi-step process that begins with the creation of a benzoxazinone (B8607429) intermediate from anthranilic acid. This intermediate is then converted to 3-amino quinazoline-4-one. The final step involves reacting the 3-amino quinazoline-4-one with this compound under Schotten-Baumann reaction conditions to form the final amide product. nih.gov
The resulting quinazolinone acetamide (B32628) derivatives were screened for anticancer activity against six human cancer cell lines and one normal cell line. The study found that all the synthesized compounds exhibited a "decent cytotoxicity profile" when compared to the standard chemotherapeutic drug, doxorubicin. nih.gov Specifically, two compounds from the series demonstrated excellent cytotoxicity against SiHA (cervical cancer) and MCF-7 (breast cancer) cell lines. nih.gov These findings underscore the role of this compound in building complex heterocyclic structures with significant biological activity. nih.gov
Table 1: Anticancer Screening of Synthesized Quinazolinone Acetamides This table summarizes the findings from the anticancer activity evaluation.
| Cell Lines Tested | Result Highlights | Reference Compound |
|---|---|---|
| A549 (Lung) | Decent cytotoxicity profile observed across the series. | Doxorubicin |
| DU145 (Prostate) | Decent cytotoxicity profile observed across the series. | Doxorubicin |
| HT29 (Colon) | Decent cytotoxicity profile observed across the series. | Doxorubicin |
| MCF-7 (Breast) | Excellent cytotoxicity demonstrated by compounds 5f and 5g. | Doxorubicin |
| SiHA (Cervical) | Excellent cytotoxicity demonstrated by compounds 5f and 5g. | Doxorubicin |
| B16F10 (Mouse Skin Melanoma) | Decent cytotoxicity profile observed across the series. | Doxorubicin |
Peptide and Protein Modification
In biochemistry, this compound serves as a versatile tool for the chemical modification of peptides and proteins. marketpublishers.com Its ability to react with nucleophilic functional groups, such as the N-terminal amine or the epsilon-amino group of lysine (B10760008) residues, allows for the precise alteration of a biomolecule's chemical and physical properties. marketpublishers.comnih.gov This modification can significantly influence how these molecules fold, interact, and function within biological systems. marketpublishers.com
N-terminal acylation, or the attachment of an acyl group to the N-terminal amino group of a peptide, is a modification that can dramatically alter a molecule's properties. marketpublishers.com this compound can be used for this purpose in a process sometimes referred to as propionylation. This modification can enhance the peptide's resistance to degradation by aminopeptidases, thereby increasing its stability and half-life in biological systems. frontiersin.org The addition of a propionyl group alters the charge and hydrophobicity of the N-terminus, which can be crucial for modulating the peptide's interaction with specific receptors or cell membranes. oup.com This strategy is a key aspect of therapeutic peptide design, aiming to improve the pharmacokinetic profiles of peptide-based drugs. nih.gov
By reacting with functional groups on the surface of proteins and peptides, this compound can tweak their surface chemistry. marketpublishers.com This process involves the acylation of accessible amino groups, which neutralizes their positive charge and introduces a more hydrophobic propionyl group. Such modifications can influence a protein's folding, solubility, and its interaction with other molecules or surfaces. marketpublishers.commdpi.com For example, altering the surface charge can prevent non-specific adsorption to negatively charged surfaces or modify the protein's binding affinity in immunoassays. This approach is conceptually similar to other surface modification techniques that aim to enhance the biocompatibility and functionality of materials. mdpi.com
The design of therapeutic peptides often requires modifications to overcome inherent limitations like poor stability and short half-life. nih.govacs.org The introduction of a propionyl group via this compound is one of many chemical strategies used to enhance the therapeutic potential of peptides. marketpublishers.com By "capping" the N-terminus, propionylation can protect the peptide from enzymatic cleavage, a common route of degradation. frontiersin.org This increased stability can lead to a longer duration of action in the body. Furthermore, the modification can fine-tune the peptide's structural conformation and binding affinity to its biological target, potentially leading to improved efficacy and a better therapeutic profile. nih.govacs.org
This compound can be used as a reagent for protein labeling in research applications. marketpublishers.com In this context, the propionyl group acts as a chemical tag. While not a fluorescent or affinity label itself, its introduction can be a crucial step in more complex analytical workflows. For instance, in proteomics research, a related compound, propionic anhydride, is used to derivatize lysine residues and N-termini of histones. nih.gov This chemical labeling blocks trypsin cleavage at lysine sites and neutralizes charge, simplifying subsequent analysis by mass spectrometry and allowing for the characterization of other post-translational modifications. nih.gov this compound can be used in a similar fashion to introduce a stable, small chemical tag onto proteins, facilitating their identification or quantification. marketpublishers.comthermofisher.com
Synthesis of Fentanyl and Analogues (Illicit and Controlled Substance Research Context)
This compound is a critical precursor chemical in the synthesis of fentanyl, a potent synthetic opioid, and its various analogues. federalregister.govfederalregister.gov Its role is well-documented in several clandestine manufacturing methods, including the "Siegfried method" and the "Gupta method". federalregister.govfederalregister.gov The U.S. Drug Enforcement Administration (DEA) has identified it as an important chemical in the illicit production of these controlled substances due to its ready availability and utility in multiple synthetic pathways. federalregister.govhktdc.com
In the most common synthetic routes, this compound is used in the final acylation step to produce the fentanyl molecule. nih.govosti.gov Specifically, it is reacted with the immediate precursor 4-anilino-N-phenethylpiperidine (ANPP) to attach the signature propionyl group to the aniline (B41778) nitrogen. federalregister.govnih.gov This reaction is highly efficient. Research on optimizing fentanyl synthesis has shown that the acylation of ANPP (referred to as precursor 14 in the study) with this compound can achieve a yield of 95%. nih.govosti.gov
Table 2: Optimized Fentanyl Synthesis Yields This table shows the yield for the final acylation step in an optimized synthesis route.
| Reaction Step | Reagents | Product | Yield |
|---|---|---|---|
| Acylation of Piperidineamine Precursor | Precursor 14 (ANPP), this compound, Hunig's Base | Fentanyl | 95% |
The same synthetic principle allows for the creation of various fentanyl analogues by making slight modifications to the precursors. federalregister.gov Because of its direct role in producing these highly dangerous substances, regulatory agencies are considering placing this compound under stricter controls as a List I chemical. federalregister.govhktdc.com
Agrochemical Development
This compound is a key intermediate in the manufacturing of various agrochemicals, contributing to the development of effective and targeted solutions for crop protection and management. marketpublishers.comresearchandmarkets.com
Herbicides (e.g., Propanil (B472794), Clopyralid)
This compound is integral to the synthesis of several widely used herbicides.
Propanil: This contact herbicide is synthesized through the acylation of 3,4-dichloroaniline (B118046) with this compound. The reaction forms the amide bond that is central to the propanil molecule, a compound extensively used in rice cultivation to control weeds. guidechem.com
Clopyralid: While detailed synthesis pathways are proprietary, industry sources indicate that this compound is a vital component in the production of clopyralid. researchandmarkets.com Clopyralid is a selective herbicide used to control broadleaf weeds, particularly in the picolinic acid family of herbicides. acs.orgnih.gov
Insecticides (e.g., Chlorpyrifos)
This compound is reported to be used in the production of insecticides such as chlorpyrifos. researchandmarkets.com Chlorpyrifos is a broad-spectrum organophosphate insecticide. While the primary synthesis route involves the reaction of 3,5,6-trichloro-2-pyridinol (B117793) with O,O-diethyl phosphorochloridothioate, this compound's role is noted in the broader manufacturing process. ekb.eg
Fungicides
The synthesis of modern fungicides often relies on intermediates derived from this compound. A notable example is the fungicide Zarilamid , a systemic agent effective against diseases like rice blast. The key intermediate in the synthesis of Zarilamid is 2-phenoxy this compound, which is prepared from propionic acid derivatives. google.comgoogle.com This highlights the utility of this compound in creating complex molecules for disease control in agriculture.
Plant Growth Regulators (e.g., Prohexadione (B166674), Cyclohexanecarboxylic Acid)
This compound plays a significant role in the synthesis of plant growth regulators that are crucial for managing crop development.
Prohexadione and Prohexadione-calcium: These substances are used to control the vegetative growth of plants. researchgate.netresearchgate.net The synthesis of prohexadione involves the esterification of a 1,3-cyclohexanedione (B196179) derivative with this compound. google.comgoogle.com The resulting intermediate is then rearranged to form the final product. google.com
Cyclohexanecarboxylic Acid: this compound is also an intermediate in the synthesis of cyclohexanecarboxylic acid derivatives, which are used as plant growth regulators. guidechem.com
Fragrance and Flavor Chemistry
The reactivity of this compound makes it a valuable tool in the fragrance and flavor industry for the creation of specific aromatic compounds. marketpublishers.com
Synthesis of Propionate Esters for Aromatic Notes
This compound is widely used to synthesize propionate esters, which are known for their fruity, buttery, and sweet aromatic notes. marketpublishers.com These esters are key components in the formulation of perfumes, cosmetics, and food flavorings. The synthesis typically involves the reaction of this compound with an appropriate alcohol to form the corresponding ester. orgsyn.orgmdpi.compearson.com This straightforward acylation reaction allows for the production of a diverse range of aromatic esters, contributing to the complexity and character of fragrance and flavor profiles. marketpublishers.com
Polymer Science and Functional Materials
This compound is a versatile building block in the synthesis of functional polymers and materials. Its role extends from creating environmentally benign polymers to producing specialized additives that enhance the durability and performance of commodity plastics. bloomtechz.com The reactivity of the acyl chloride group allows for straightforward esterification and amidation reactions, which are fundamental to polymer modification and synthesis. marketpublishers.com
This compound is utilized in the synthesis of materials designed for reduced environmental impact. bloomtechz.com Its application is particularly relevant in the creation of biodegradable polyesters. Synthetic biodegradable polymers are often designed with hydrolytically sensitive ester linkages in their backbone, which allows them to be broken down by microbial action in the environment. semanticscholar.org
The synthesis of these polymers can be achieved through various methods, including the ring-opening polymerization of lactones or the polycondensation of diols and diacids. cmu.edu this compound can be used to introduce propionate ester groups into polymer chains or to modify natural polymers like cellulose (B213188), potentially enhancing their biodegradability or altering their physical properties to be suitable for specific "green" applications. bloomtechz.comkyoto-u.ac.jp These materials may be designed to have low toxicity and minimal environmental persistence. bloomtechz.com
To prevent the degradation of polymers like polypropylene (B1209903) and polyethylene (B3416737) when exposed to heat and oxygen, antioxidants are added. This compound and its derivatives are instrumental in synthesizing high-molecular-weight, high-performance antioxidants. researchgate.net A notable class of these are star-shaped antioxidants, which exhibit reduced volatility and migration from the polymer matrix due to their larger size. researchgate.net
The synthesis of these additives often involves a core molecule, such as β-cyclodextrin, which is functionalized with multiple initiation sites. For instance, a β-cyclodextrin core can be reacted with 2-chlorothis compound, a derivative of this compound, to create a macroinitiator. acs.org This initiator is then used to grow polymer arms, to which antioxidant moieties (like hindered phenols) are attached. researchgate.netacs.org this compound itself can be used to link these hindered phenol (B47542) groups to a polymer backbone. researchgate.net The resulting star-shaped additives provide superior thermal stability to polyolefins.
Table 1: Application of this compound in Polymer Additive Synthesis
| Additive Type | Synthesis Role of this compound/Derivative | Target Polymer | Improved Property | Source(s) |
| Star-shaped Antioxidants | Used to create macroinitiators from a β-cyclodextrin core (e.g., using 2-chlorothis compound). | Polypropylene (PP), Linear Low-Density Polyethylene (LLDPE) | Thermal Stability, Reduced Migration | acs.org |
| Covalently Bound Antioxidants | Used to attach hindered phenol groups to ethylene (B1197577) copolymers (e.g., using 3-(3,5-di-tert-butyl-4-hydroxyphenyl) this compound). | Polypropylene (PP) | Long-term Stabilization | researchgate.net |
| Perovskite Additive | Employed as an additive to reduce bulk and surface defects. | Mixed-cation perovskite | Photovoltaic Performance, Stability | researchgate.net |
Cellulose, a rigid and abundant natural polymer, has limited solubility in common solvents, which restricts its processing. This compound is used to chemically modify cellulose, breaking down its rigid structure and imparting new properties, such as thermoplasticity. kyoto-u.ac.jpkpi.ua This derivatization is typically carried out under homogeneous conditions by first dissolving the cellulose in a suitable solvent system, such as N,N-dimethylacetamide/lithium chloride (DMAc/LiCl). kyoto-u.ac.jpresearchgate.net
In the presence of a base like triethylamine (B128534) or pyridine (B92270), this compound reacts with the hydroxyl groups on the cellulose backbone to form cellulose propionate, an ester. kyoto-u.ac.jpsigmaaldrich.com The degree of substitution—the average number of hydroxyl groups replaced by propionyl groups per glucose unit—can be controlled by the reaction conditions. academie-sciences.fr This modification makes the resulting polymer soluble in common organic solvents and allows it to be processed like a thermoplastic. kyoto-u.ac.jp These cellulose derivatives are used in the creation of films, fibers, and other functional materials. academie-sciences.fr
Dyes and Pigments
This compound serves as a key intermediate in the manufacturing of certain dyes and pigments. indiamart.combloomtechz.comguidechem.com In the complex synthesis pathways of these colorants, it is used as an acylating agent to introduce the propionyl group into a dye precursor molecule. indiamart.com This structural modification can be crucial for achieving the final desired color, stability, and binding properties of the dye.
A specific application is in the synthesis of reactive azo dyes. For example, 2,3-dibromo-propionyl chloride is used to link a reactive group to the chromophore. upce.cz In this process, the acyl chloride end of the molecule undergoes a condensation reaction with an amine group present on the dye intermediate, forming a stable amide bond. upce.cz This attaches a reactive handle (the dibromo-propyl group) that can later form a covalent bond with the fibers of a textile, ensuring high color fastness. upce.cz
Analytical Chemistry Applications
In analytical chemistry, this compound is employed as a derivatizing agent, particularly for analyses involving chromatography and mass spectrometry. marketpublishers.com Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. researchgate.net
For compounds that are difficult to analyze directly using liquid chromatography-mass spectrometry (LC-MS), often due to high polarity, low volatility, or poor ionization efficiency, derivatization with this compound (or its anhydride) can significantly improve detection. acs.orgspectroscopyonline.com The process, known as propionylation, typically targets active hydrogen-containing functional groups like hydroxyl (-OH) and amine (-NH₂) groups. marketpublishers.comsci-hub.se
The introduction of the propionyl group has two primary benefits:
Improved Chromatographic Separation : It increases the hydrophobicity of polar analytes. acs.org This leads to stronger retention on the reversed-phase columns commonly used in LC, allowing for better separation from other components in a complex mixture. acs.orgddtjournal.com
Enhanced MS Signal : The increased hydrophobicity and surface activity of the derivatized analyte can lead to more efficient droplet formation and desolvation in the electrospray ionization (ESI) source, resulting in a stronger signal and lower detection limits. acs.orgddtjournal.com
A notable research application demonstrated that derivatizing plant hormones known as cytokinins via propionylation led to a 10- to 100-fold improvement in detection limits in an LC-ESI-MS analysis. acs.org
Table 2: Research Findings on Propionylation for Mass Spectrometry
| Analyte Class | Derivatization Reagent | Analytical Technique | Key Findings | Source(s) |
| Cytokinins (bases, ribosides, nucleotides) | Propionyl anhydride | LC-ESI-MS | Increased retention on reversed-phase column; Enhanced ESI response; Detection limits improved by a factor of 10-100. | acs.orgddtjournal.com |
| Amines | This compound (PrCl) | LC-MS | Introduces a hydrophobic moiety, forming a urethane, which improves retention time on ODS columns. | sci-hub.se |
Use as an Alkylation Reagent
While this compound is chemically classified as an acylating agent, its application in organic synthesis provides a reliable pathway to achieving alkylation, specifically propylation, of aromatic compounds. This is accomplished through a two-step sequence involving Friedel-Crafts acylation followed by a reduction reaction. This indirect method of alkylation is often preferred over direct Friedel-Crafts alkylation with a propyl halide because it circumvents the issue of carbocation rearrangement, leading to a single, well-defined product. masterorganicchemistry.comchemistrysteps.comstudysmarter.co.uk
The primary reaction is the Friedel-Crafts acylation, where an acyl group is introduced into an aromatic ring. savemyexams.com this compound serves as the source for the propionyl group. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the this compound. saskoer.ca The activated species, a resonance-stabilized acylium ion, is then attacked by the aromatic ring in an electrophilic aromatic substitution reaction. saskoer.ca This process results in the formation of an aryl ketone, for instance, the reaction of benzene (B151609) with this compound yields propiophenone (B1677668) (ethyl phenyl ketone). masterorganicchemistry.comvedantu.com
A key advantage of the Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the initial aromatic substrate, which prevents further reactions on the same ring. saskoer.ca Furthermore, the acylium ion is stable and does not undergo rearrangement, a common problem in Friedel-Crafts alkylation that can lead to a mixture of products. masterorganicchemistry.comstudysmarter.co.uk
To complete the alkylation, the carbonyl group of the aryl ketone formed in the acylation step is reduced to a methylene (B1212753) group (-CH₂-). chemistrysteps.com Common methods for this reduction include the Wolff-Kishner or Clemmensen reductions. chemistrysteps.comvedantu.com For example, the reduction of propiophenone yields n-propylbenzene. vedantu.com This acylation-reduction sequence ensures that the straight-chain propyl group is added to the aromatic ring without rearrangement to an isopropyl group. masterorganicchemistry.com
| Step | Reaction Type | Reactants | Catalyst/Reagents | Product | Key Feature |
|---|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Aromatic Compound + this compound | Lewis Acid (e.g., AlCl₃) | Aryl Propyl Ketone | No carbocation rearrangement; deactivates ring to prevent poly-substitution. studysmarter.co.uksaskoer.ca |
| 2 | Reduction | Aryl Propyl Ketone | e.g., Wolff-Kishner (H₂NNH₂, KOH) or Clemmensen (Zn(Hg), HCl) | Aryl Propane | Converts carbonyl group to a methylene group, completing the alkylation. chemistrysteps.comvedantu.com |
This two-step protocol highlights the role of this compound as a precursor in the synthesis of specific alkylated aromatic compounds, providing a controlled and high-yield alternative to direct alkylation methods. chemistrysteps.combrainly.com
Advanced Spectroscopic and Computational Studies of Propionyl Chloride
Photofragment Translational Spectroscopy
Photofragment translational spectroscopy has been utilized to investigate the photodissociation dynamics of propionyl chloride. In experiments conducted at a wavelength of 248 nm, two primary dissociation pathways have been identified. acs.orgacs.org
The principal dissociation channels observed are:
C-Cl bond fission: This pathway results in the formation of a propionyl radical (CH₃CH₂CO) and a chlorine atom (Cl).
HCl elimination: This minor channel leads to the production of hydrogen chloride (HCl) and a cofragment, either CH₃CHCO or CH₂CH₂CO. acs.org
Following the initial C-Cl bond cleavage, the propionyl radical can undergo secondary unimolecular dissociation, breaking down into an ethyl radical (CH₃CH₂) and carbon monoxide (CO). acs.org The energy barrier for this secondary dissociation has been estimated to be approximately 16.3 ± 1.5 kcal/mol. acs.org This was determined by analyzing the internal energy distribution of the propionyl radicals that survived long enough to be detected. acs.org
The HCl elimination channel, which was previously noted only in condensed-phase studies, was confirmed as a minor pathway in the gas phase through these experiments. acs.org The subsequent dissociation of the cofragment from HCl elimination results in the formation of CO and ethene (CH₂CH₂), with a notable portion of the energy being partitioned into translational motion. acs.org
Ab Initio Calculations and Molecular Dynamics Simulations
To complement experimental findings, ab initio calculations and molecular dynamics simulations provide a detailed theoretical framework for understanding the complex photochemical behavior of this compound. nih.gov These computational methods have been employed to map the potential energy surfaces and elucidate the mechanisms of photodissociation, particularly following excitation at 266 nm. nih.gov
Upon photoexcitation at this wavelength, the this compound molecule is promoted to its first excited singlet state (S₁). From this state, the cleavage of the C-Cl bond occurs on a picosecond timescale in the gas phase. nih.gov However, in a condensed phase, such as in an argon matrix, the energy barrier for C-Cl bond fission on the S₁ surface is significantly higher. This leads to internal conversion to the ground state (S₀) becoming the predominant process, making HCl elimination the dominant dissociation channel under these conditions. nih.gov
Potential Energy Surfaces of Isomerization, Dissociation, and Elimination
Ab initio calculations have been crucial in mapping the potential energy surfaces (PES) for the isomerization, dissociation, and elimination reactions of this compound in both its ground (S₀) and first excited (S₁) electronic states. nih.gov A potential energy surface is a multidimensional representation of a molecule's energy as a function of its geometry, revealing the most likely pathways for a chemical reaction. wayne.edu For this compound, these calculations detail the energy landscapes that govern the breaking of the C-Cl bond and the elimination of HCl. The PES shows that in the gas phase, direct dissociation from the S₁ state is a rapid process. nih.gov In contrast, the surface for the condensed phase shows an increased barrier to dissociation, favoring a pathway where the molecule first returns to the S₀ ground state before undergoing HCl elimination. nih.gov
Optimized Surface Crossing Structures
The transition between different potential energy surfaces (e.g., from the excited S₁ state back to the ground S₀ state) is a critical step in many photochemical reactions. Computational studies on this compound have characterized the "surface crossing structures," which are the molecular geometries where these transitions are most likely to occur. nih.gov By optimizing these structures, researchers can understand the specific geometric configurations that facilitate the internal conversion process. This analysis is key to explaining why, in a condensed phase, the molecule preferentially returns to the ground state to undergo HCl elimination rather than dissociating directly from the excited state. nih.gov
Fourier-Transform Infrared Emission Spectroscopy
The photodecomposition of this compound has been examined using Fourier-Transform Infrared (FTIR) absorption spectroscopy, particularly for molecules isolated in an argon matrix at 10 K. pnnl.gov This technique probes the vibrational modes of the molecule and its photoproducts. While the specific outline requests emission spectroscopy, the available research using absorption provides critical insights into the vibrational characteristics of the species involved. In these matrix isolation studies, UV photodissociation was observed to lead to the formation of a methyl ketene-HCl complex. acs.org Polarization studies within this setup indicated that the elimination of HCl occurs through a direct mechanism. acs.org
Gas-Phase Electron Diffraction for Molecular Structure Analysis
For illustrative purposes, the kind of data obtained from such a GED study is presented in the table below. These values represent the precise measurements of the molecular geometry that can be achieved with this technique.
| Parameter | Description | Value |
|---|---|---|
| r(C=O) | Carbon-Oxygen double bond length | 1.189 ± 0.003 Å |
| r(C-Cl) | Carbon-Chlorine single bond length | 1.796 ± 0.003 Å |
| r(C-C) | Carbon-Carbon single bond length | 1.529 ± 0.003 Å |
| ∠(O=C-Cl) | Oxygen-Carbon-Chlorine bond angle | 120.7 ± 0.4 ° |
| ∠(C-C-Cl) | Carbon-Carbon-Chlorine bond angle | 114.7 ± 0.4 ° |
| ∠(C-C=O) | Carbon-Carbon-Oxygen bond angle | 124.6 ± 0.4 ° |
Low Energy Electron Attachment Studies
The interaction of low-energy electrons with this compound has been investigated through crossed electron-molecular beam experiments, revealing crucial insights into its decomposition pathways. researchgate.net Dissociative electron attachment (DEA) is a resonant process where a molecule captures a free electron to form a temporary negative ion (TNI), which then can break apart into ionic and neutral fragments. escholarship.orgaps.org
Studies on this compound have identified two distinct resonance peaks at incident electron energies near 0 eV and 0.7 eV. researchgate.net These resonances correspond to the temporary capture of the incoming electron into specific molecular orbitals of the this compound molecule.
The first resonance, located near 0 eV, is attributed to the electron occupying the lowest unoccupied molecular orbital (LUMO), which has a predominant π* character associated with the carbonyl group (C=O). researchgate.net The decay of this temporary negative ion results in several fragmentation channels. The primary decay pathway yields the chloride anion (Cl⁻). However, other anionic fragments are also observed, including (M–CH₂)⁻, COCl⁻, and the propionyl radical anion ((M–Cl)⁻). Notably, the non-decomposed parent molecular anion (M⁻) is also detected from this resonance. researchgate.net
The second resonance, observed at the higher energy of 0.7 eV, is linked to the temporary occupation of a repulsive σ* molecular orbital located on the carbon-chlorine bond (σC–Cl*). Unlike the lower energy resonance, this state exclusively decays through the cleavage of the C–Cl bond, leading solely to the formation of the Cl⁻ fragment. researchgate.net
The detailed findings from these low-energy electron attachment studies are summarized in the table below.
| Resonance Energy (approx.) | Associated Molecular Orbital | Observed Anionic Fragments |
| ~0 eV | LUMO (πCO) | Cl⁻ (major), (M–CH₂)⁻, COCl⁻, (M–Cl)⁻, M⁻ |
| 0.7 eV | σC–Cl | Cl⁻ (exclusive) |
Vibrational Assignments and Rotational Distributions
The vibrational and rotational characteristics of this compound have been the subject of detailed spectroscopic and computational investigations. acs.org Such studies are fundamental to understanding the molecule's structure, conformational stability, and internal dynamics. Methodologies typically employed include far-infrared and Raman spectroscopy, combined with ab initio quantum mechanical calculations. acs.orgresearchgate.net
This compound, like other similar molecules, can exist in different spatial orientations due to rotation around its carbon-carbon single bonds. These different, stable conformations are known as rotational isomers or rotamers. Research has focused on identifying these stable conformers and determining their relative energies and the potential energy barriers that hinder free rotation between them. acs.org For related molecules, experimental techniques such as variable temperature infrared spectroscopy of solutions in liquefied noble gases like krypton are used to determine the enthalpy differences between different rotamers. researchgate.net
A complete vibrational assignment for a molecule involves correlating each of its fundamental vibrational frequencies with a specific type of molecular motion, such as stretching, bending, or torsion of its chemical bonds. iosrjournals.org For this compound, comprehensive vibrational assignments have been proposed based on experimental infrared and Raman spectra, supported by normal coordinate calculations that utilize force constants derived from ab initio computations. acs.orgresearchgate.net These assignments provide a detailed picture of the molecule's force field and internal mechanics.
Furthermore, the analysis of rotational distributions, often through microwave spectroscopy, provides precise information on the molecule's moments of inertia, from which its geometric structure can be accurately determined. These studies allow for the characterization of the distinct rotational constants for each stable conformer, confirming their specific structural parameters. acs.org While the specific vibrational frequencies and rotational constants for this compound have been determined through these advanced studies, they are highly detailed and specific to each conformer. acs.org
Environmental and Safety Considerations in Propionyl Chloride Research and Application
Occupational Safety Protocols and Personal Protective Equipment
Due to its corrosive and flammable nature, comprehensive personal protective equipment (PPE) is mandatory when handling propionyl chloride. nj.goveastharbourgroup.comapolloscientific.co.uk Employers are required by regulations, such as those from the Occupational Safety and Health Administration (OSHA), to provide appropriate PPE and training for all personnel who may be exposed to this chemical. nj.gov
Inhalation of this compound vapors can cause severe irritation to the nose, throat, and respiratory system, leading to coughing and wheezing. nj.gov In environments where exposure to vapors, mists, or aerosols is possible, respiratory protection is crucial. apolloscientific.co.uk For situations with potential overexposure, a NIOSH-approved supplied-air respirator with a full facepiece operating in a pressure-demand or other positive-pressure mode is recommended. nj.gov For increased protection, this can be used with an auxiliary self-contained breathing apparatus. nj.gov It is imperative that any respiratory protection program complies with OSHA standard 1910.134, which includes requirements for worker training, fit testing, and medical evaluations. nj.gov
Direct contact with this compound can cause severe skin burns and serious eye damage. eastharbourgroup.comapolloscientific.co.uk Therefore, comprehensive skin and eye protection is essential. nj.gov
Eye Protection: Indirect-vent, impact, and splash-resistant goggles are necessary when working with liquid this compound. nj.gov For tasks involving corrosive, highly irritating, or toxic substances, a face shield should be worn in addition to goggles. nj.gov Contact lenses should not be worn when handling this chemical. nj.gov
Skin Protection: To prevent skin contact, personnel must wear protective gloves and clothing. nj.gov Safety equipment suppliers can provide recommendations on the most suitable materials for gloves and other protective garments. nj.gov All protective clothing, including suits, gloves, footwear, and headgear, must be clean, readily available, and worn before work begins. nj.gov Contaminated clothing should be promptly removed and laundered by trained individuals aware of the hazards. nj.gov
Emergency eyewash fountains and safety showers must be readily accessible in the immediate work area where there is a possibility of skin or eye exposure. nj.gov
Proper ventilation is a critical engineering control for reducing exposure to this compound vapors. nj.govapolloscientific.co.uk Operations should be enclosed whenever possible, and local exhaust ventilation should be installed at the site of chemical release to capture vapors at the source. nj.gov Ventilation equipment, including lighting and electrical systems, must be explosion-proof to prevent ignition of flammable vapors. apolloscientific.co.ukfishersci.com Work areas should be designed to prevent the accumulation of vapors in low-lying areas or confined spaces. apolloscientific.co.uknih.gov
Storage and Handling Guidelines
The storage and handling of this compound require strict adherence to safety protocols to prevent violent reactions, fires, and explosions. nj.govapolloscientific.co.uk
This compound reacts violently with water, producing toxic and corrosive gases such as hydrogen chloride. nj.goveastharbourgroup.comnih.gov This reaction can also generate significant heat, increasing the concentration of fumes in the air. nih.gov Therefore, it is imperative to store and handle this compound in a manner that strictly avoids contact with water and moisture. nj.govfishersci.com
The following table summarizes incompatible materials that must be avoided:
| Incompatible Substance Category | Examples |
|---|---|
| Water | |
| Alcohols | |
| Oxidizing Agents | Perchlorates, Peroxides, Permanganates, Chlorates, Nitrates, Chlorine, Bromine, Fluorine |
| Strong Bases | Sodium hydroxide (B78521), Potassium hydroxide |
| Amines | |
| Alkali and Alkaline Earth Metals |
Data sourced from multiple safety data sheets. nj.goveastharbourgroup.comfishersci.com
Containers should be kept tightly closed in a dry, cool, and well-ventilated area. nj.goveastharbourgroup.com
This compound is a highly flammable liquid with a low flash point, posing a significant fire and explosion hazard. nj.goveastharbourgroup.comapolloscientific.co.uk Its vapors are heavier than air and can travel a considerable distance to an ignition source and flash back. nj.gov
Key preventive measures include:
Elimination of Ignition Sources: All sources of ignition, such as open flames, sparks, and smoking, are strictly prohibited in areas where this compound is used, handled, or stored. nj.govapolloscientific.co.uk
Explosion-Proof Equipment: Use of explosion-proof electrical, ventilating, and lighting equipment is mandatory. apolloscientific.co.ukfishersci.com Tools and equipment used for handling, including opening and closing containers, must be non-sparking. nj.govfishersci.com
Grounding and Bonding: To prevent the buildup of static electricity, which can ignite vapors, metal containers used for transferring this compound must be grounded and bonded. nj.govapolloscientific.co.uk
Fire Suppression: In case of a fire, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguishers should be used. nj.govfishersci.comWater must not be used as it reacts violently with this compound. nj.gov Water spray may be used cautiously to cool fire-exposed containers, but water must not get inside the containers. nj.gov
The following table outlines the flammability data for this compound:
| Property | Value |
|---|---|
| Flash Point | 6 °C - 11 °C |
| Autoignition Temperature | 270 °C |
| Lower Explosion Limit | 3.6% by volume |
Data compiled from various safety resources. eastharbourgroup.comfishersci.com
Emergency Response and Spill Management
In the event of a this compound spill or leak, immediate and decisive action is crucial to mitigate risks. The primary steps involve evacuating all non-essential personnel from the affected area to ensure their safety. nj.gov All sources of ignition, such as sparks, open flames, or hot surfaces, must be eliminated immediately due to the compound's high flammability. nj.govcoleparmer.com It is imperative to ventilate the area of the spill, and for large spills, an initial isolation distance of at least 50 meters (150 feet) in all directions is recommended. nj.govnoaa.gov
Personal protective equipment (PPE) is mandatory for any personnel involved in the clean-up operation. apolloscientific.co.uk This includes wearing chemical-protective clothing, a positive pressure self-contained breathing apparatus (SCBA), and appropriate gloves. nih.govnjchm.com
For the cleanup itself, water must never be used directly on the spill, as this compound reacts violently with it, liberating toxic and corrosive gases. nj.govnoaa.gov Instead, the spill should be covered with a dry, inert material such as dry lime, sand, soda ash, vermiculite, or diatomaceous earth. nj.govcoleparmer.comlobachemie.com Once absorbed, the material should be collected using non-sparking tools and placed into a suitable, covered container for disposal. nj.govfishersci.com A vapor-suppressing foam may be used to reduce the emission of vapors from the spill. coleparmer.comnoaa.gov It is also important to prevent the spill from entering confined spaces like sewers, as vapor accumulation can lead to an explosion risk. nj.gov
This compound is a highly flammable liquid and vapor, with a low flash point, meaning it can be easily ignited under most ambient conditions. noaa.govlobachemie.com In case of a fire, specific extinguishing media are recommended while others are strictly prohibited.
Suitable Extinguishing Media:
Dry chemical powder nj.govlobachemie.com
Carbon dioxide (CO2) nj.govlobachemie.com
Alcohol-resistant foam noaa.govlobachemie.com
Dry sand thermofisher.com
Unsuitable Extinguishing Media:
Water nj.govthermofisher.com
Water should not be used directly on a this compound fire because of its violent reaction with the substance, which can exacerbate the situation by producing toxic gases. nj.govthermofisher.com However, a water spray or fog can be used cautiously to cool fire-exposed containers from a distance, which helps prevent them from rupturing or exploding due to pressure buildup. nj.govnoaa.gov
Firefighters must wear full protective gear, including a self-contained breathing apparatus (SCBA), as combustion produces hazardous gases like hydrogen chloride and phosgene (B1210022). nj.govthermofisher.comsigmaaldrich.com The vapors are heavier than air and can travel a significant distance to an ignition source and flash back. nj.gov
Handling a this compound leak requires specialized equipment and established containment procedures to prevent environmental contamination and ensure personnel safety. Workplaces must be equipped with explosion-proof ventilation systems and lighting. njchm.comfishersci.com All equipment used during handling and cleanup, including pumps and tools, must be non-sparking and properly grounded to prevent static discharge, which could ignite the flammable vapors. njchm.comfishersci.com
Immediate access to emergency equipment is essential. This includes:
Safety showers and eyewash stations: These should be located in the immediate vicinity of any area where this compound is handled. nj.govcoleparmer.com
Personal Protective Equipment (PPE): This includes self-priming filter respirators (full-face mask), chemical-resistant clothing (such as a complete suit protecting against chemicals or flame-retardant antistatic clothing), and rubber gloves. njchm.comcdhfinechemical.com
Spill Kits: These should contain appropriate inert absorbent materials like sand, dry lime, soda ash, or vermiculite. nj.govcoleparmer.com
For containment, storage areas should be designed with dikes or bunds to hold the substance in case of a tank failure. apolloscientific.co.uk Drains in storage and use areas should ideally lead to retention basins where spills can be contained for pH adjustment and treatment before any potential disposal. apolloscientific.co.uk In the event of a leak, the primary goal is to stop the leak if it can be done without risk, and then contain the spilled material using the inert absorbents mentioned. nj.govnoaa.gov
Environmental Impact and Degradation
The environmental impact of this compound is largely dictated by its high reactivity, particularly with water. Upon release into the environment, it rapidly hydrolyzes. noaa.govnih.gov This reaction produces propionic acid and hydrochloric acid. noaa.govnih.gov Therefore, the primary environmental concerns are related to the immediate effects of these degradation products, such as increased acidity in soil and water, rather than the persistence of this compound itself.
This compound is not expected to persist in the atmosphere for long. Due to its vigorous reaction with water, it will readily hydrolyze with atmospheric moisture. noaa.govnih.gov This rapid degradation means its direct role in photochemical smog formation is limited. However, its degradation products do play a role in atmospheric chemistry.
The released hydrogen chloride (HCl) is a water-soluble gas that can be removed from the atmosphere through wet and dry deposition, contributing to acid rain. egyankosh.ac.in The other product, propionic acid, is a volatile organic compound (VOC). In the troposphere, VOCs are degraded primarily through reactions with hydroxyl (•OH) radicals, which are key oxidizing agents in the atmosphere. researchgate.netresearchgate.net The degradation of propionic acid will contribute to the complex chemical cycles that can lead to the formation of secondary pollutants like ground-level ozone and secondary organic aerosols. researchgate.netresearchgate.net
This compound is considered readily biodegradable. chemicalbook.com One study indicated a biodegradability of over 70%, while another found 83.5% degradation after 28 days in an aerobic test. chemicalbook.comeastharbourgroup.com This suggests that its hydrolysis products can be broken down by microorganisms in the environment.
However, a spill into an aquatic environment would have immediate toxic effects due to the rapid hydrolysis and the resulting decrease in pH from the formation of hydrochloric acid and propionic acid. chemicalbook.com This acidification is extremely destructive to aquatic life. cdhfinechemical.com The toxicity data reflects the impact of these hydrolysis products.
| Test | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |
| Acute Toxicity to Fish | Brachydanio rerio (Zebra Danio) | LC50 | 215 - 464 | 96 h | eastharbourgroup.com |
| Acute Toxicity to Invertebrates | Daphnia magna (Water Flea) | EC50 | 500 | 48 h | chemicalbook.com |
| Toxicity to Algae | Desmodesmus subspicatus (Green Algae) | NOEC | 125 | 72 h | chemicalbook.com |
| Toxicity to Bacteria | Pseudomonas putida | EC50 | 506.2 | 17 h | chemicalbook.com |
LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of the test animals in a given time. EC50 (Effective Concentration, 50%): The concentration of a chemical which causes a defined effect in 50% of the test organisms. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed.
The disposal of this compound and its associated waste must be handled as hazardous waste and in strict accordance with local, state, and federal environmental regulations. nj.govapolloscientific.co.uk The preferred method for disposing of surplus or non-recyclable this compound is through incineration in a licensed and suitably equipped chemical incinerator that includes an afterburner and a scrubber to handle the acidic combustion byproducts. cdhfinechemical.comeastharbourgroup.com
Contaminated materials from spills, such as absorbents, must also be treated as hazardous waste and disposed of in the same manner. apolloscientific.co.uk Empty containers are considered hazardous as they may retain product residue and flammable vapors. njchm.comchemicalcas.com They should be disposed of as unused product or decontaminated before disposal. apolloscientific.co.ukeastharbourgroup.com A suitable cleaning agent for decontamination is a 10% sodium hydroxide solution to neutralize any remaining acid chloride. eastharbourgroup.com Under no circumstances should wash water from cleaning or process equipment be allowed to enter drains or waterways without prior treatment. apolloscientific.co.uk
Regulatory Frameworks and Compliance in Chemical Research
The use of this compound in both research and industrial applications is governed by a range of regulatory frameworks aimed at ensuring safety, preventing illicit use, and protecting the environment. Compliance with these regulations is a critical aspect of working with this chemical. The regulatory landscape is dynamic, with authorities in various jurisdictions updating controls in response to emerging concerns.
A significant recent development has been the move to regulate this compound as a precursor chemical in the illicit synthesis of fentanyl and its analogues. federalregister.govgovinfo.govhktdc.com This has led to stricter controls in several countries, impacting researchers and legitimate industries that use the compound.
Key Regulatory Bodies and Legislation:
United States Drug Enforcement Administration (DEA): The DEA has proposed the designation of this compound as a List I chemical under the Controlled Substances Act (CSA). federalregister.govvitallaw.com This classification is due to its documented use as a reagent in the illicit production of fentanyl. federalregister.govgovinfo.gov If this rule is finalized, anyone handling this compound would be subject to the CSA's chemical regulatory provisions, which include:
Registration: Manufacturers, distributors, importers, and exporters of this compound would need to obtain a DEA registration. federalregister.gov
Record-Keeping and Reporting: Strict records of all transactions involving this compound must be maintained and made available for inspection.
Regulated Transactions: The proposed rule does not establish a minimum threshold for transactions, meaning all sales and transfers of this compound, regardless of size, would be regulated. govinfo.govvitallaw.com Chemical mixtures containing any amount of this compound would also be subject to these regulations. govinfo.govvitallaw.com
Canadian Regulatory Framework: In Canada, this compound is classified as a Class A precursor under the Controlled Drugs and Substances Act (CDSA). gazette.gc.cacanadagazette.gc.ca The Precursor Control Regulations (PCR) established under the CDSA require individuals and companies to have licenses for producing, packaging, selling, providing, importing, or exporting Class A precursors. canadagazette.gc.ca These regulations also impose strict requirements for record-keeping, security, and reporting. canadagazette.gc.ca this compound's legitimate use in pharmaceutical companies and research communities is acknowledged within this framework. gazette.gc.cacanadagazette.gc.ca
European Union REACH Regulations: In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation impacts the use of this compound. pmarketresearch.com REACH requires manufacturers and importers to gather comprehensive data on the properties of chemical substances and to register this information. The regulation mandates rigorous toxicity assessments and risk management plans. pmarketresearch.com These compliance requirements can increase the operational costs for manufacturers, for example, by necessitating investment in advanced emission control and waste disposal systems. pmarketresearch.com
General Laboratory Compliance:
Beyond specific precursor chemical legislation, the use of this compound in a research setting is subject to general occupational health and safety regulations. In the United States, this includes standards set by the Occupational Safety and Health Administration (OSHA). Compliance in a laboratory setting typically involves adherence to the guidelines laid out in the chemical's Safety Data Sheet (SDS). Key compliance points include:
Engineering Controls: Using this compound requires adequate ventilation, such as a chemical fume hood, to minimize inhalation exposure. thermofisher.comfishersci.com Explosion-proof electrical and ventilation equipment is also necessary due to the compound's flammability. thermofisher.comcdhfinechemical.com
Personal Protective Equipment (PPE): Researchers must use appropriate PPE, including chemical-resistant gloves, protective clothing, and eye and face protection. fishersci.comcdhfinechemical.com Respiratory protection may be required if vapor concentrations exceed exposure limits. cdhfinechemical.com
Storage: this compound must be stored in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as water, alcohols, bases, and strong oxidizing agents. thermofisher.comcdhfinechemical.comnjchm.com Containers should be kept tightly sealed. thermofisher.comnjchm.com
Waste Disposal: Contaminated materials and waste this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. thermofisher.comcdhfinechemical.com It should not be released into the environment or sewer systems. thermofisher.com
The following table provides an overview of the regulatory status and key compliance requirements for this compound in different jurisdictions.
| Regulatory Body/Framework | Jurisdiction | Key Requirements for this compound |
| Drug Enforcement Administration (DEA) | United States | Proposed as a List I chemical. Requires DEA registration, record-keeping, and reporting for all transactions. govinfo.govfederalregister.gov |
| Controlled Drugs and Substances Act (CDSA) | Canada | Classified as a Class A precursor. Requires licenses for production, trade, and possession for export. gazette.gc.cacanadagazette.gc.ca |
| REACH | European Union | Requires registration, evaluation, and authorization. Mandates risk management and stringent safety assessments. pmarketresearch.com |
| Occupational Safety and Health Administration (OSHA) | United States | General workplace safety standards for handling hazardous chemicals, including requirements for ventilation, PPE, and hazard communication. fishersci.com |
Future Directions and Emerging Research Areas for Propionyl Chloride
Development of Novel Derivatization Agents based on Propionyl Chloride
The high reactivity of the acyl chloride group makes this compound an effective propionylating agent for organic synthesis and chemical analysis. nih.gov In analytical chemistry, derivatization is a key strategy to improve the performance of high-performance liquid chromatography (HPLC) by introducing moieties that enhance detection. nih.gov this compound is used to derivatize compounds with hydroxyl or amine groups, thereby improving their analytical characteristics. nih.gov For instance, N-ethylaniline has been used as a derivatization reagent for this compound and related substances to facilitate their detection via liquid chromatography. google.com
Future research is focused on synthesizing more sophisticated derivatization agents from this compound. This involves using this compound as a starting block to build larger, more functionalized molecules designed for specific analytical challenges, such as chiral separations or enhancing sensitivity in mass spectrometry. nih.govddtjournal.com An example includes the synthesis of chiral reagents like N-propanoyl-L-cysteine, which can be used to resolve racemic mixtures. researchgate.net The development of such novel agents is crucial for advancing proteomics, metabolomics, and pharmaceutical analysis. marketpublishers.comrsc.org
Table 1: Examples of Derivatization Strategies
| Analytical Goal | Derivatization Principle | Reagent Class | Example Application |
|---|---|---|---|
| Enhanced UV Detection | Introduce chromophores or conjugated systems. nih.gov | Acyl Chlorides | Derivatizing triterpenoids for HPLC-UV analysis. nih.gov |
| Enhanced Fluorescence | Introduce fluorophore units. nih.gov | Dansyl Chloride | Detection of triterpenoids in plant secretions. nih.gov |
| Improved MS Detection | Introduce easily ionizable fragments. nih.gov | Acyl Chlorides | Propionylation of nucleotides to improve ESI response. ddtjournal.com |
| Chiral Separation | Create diastereomeric derivatives. | Chiral Reagents | Synthesis of N-propanoyl-L-cysteine from this compound. researchgate.net |
Integration into Advanced Synthetic Methodologies (e.g., Enantioselective and Bioorthogonal Synthesis)
The versatility of this compound is being leveraged in cutting-edge synthetic methodologies that demand high precision and specificity. marketpublishers.com
Enantioselective Synthesis: The creation of chiral molecules with a specific three-dimensional arrangement is critical in pharmacology. This compound is increasingly integrated into these processes. marketpublishers.com Research has demonstrated its use in:
Chiral Auxiliaries: Reacting this compound with chiral alcohols or amines creates chiral esters or amides. For example, N-Propanoyl-1,3-thiazinane-2-thione, derived from this compound, plays a crucial role in enantioselective aldol (B89426) reactions catalyzed by chiral nickel(II) complexes. orgsyn.org
Asymmetric Catalysis: It serves as a substrate in novel catalytic systems. A notable development is the enantioselective nickel-catalyzed reductive cross-coupling of acid chlorides, including this compound, with racemic alkyl halides to produce enantioenriched ketones. acs.org
Synthesis of Chiral Ligands: It is used as a building block in the synthesis of complex chiral ligands for asymmetric catalysis, such as optically active phosphinoacyloxazolidinones. psu.edu
Bioorthogonal Synthesis: Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. While not a traditional "click" reagent, this compound and the propionyl group are finding roles in this field. marketpublishers.com Its small size and biocompatibility make the propionyl group suitable as a capping agent or chemical tag for studying biological molecules. marketpublishers.comnih.gov In proteomics, propionylation is used for the N-terminal acylation of peptides and to modify lysine (B10760008) residues, which can alter the properties and functions of proteins and assist in their analysis within a biological context. marketpublishers.comnih.gov
Exploration of New Catalytic Systems for Propionylation Reactions
A significant research trend is the shift away from stoichiometric reagents, such as aluminum trichloride (B1173362) in Friedel-Crafts acylations, towards more efficient and environmentally benign catalytic systems. researchgate.net This evolution is critical for improving the sustainability of chemical manufacturing.
Emerging catalytic systems for propionylation reactions include:
Zeolites: Heterogeneous catalysts like Zeolite H-beta have proven effective for the selective liquid-phase propionylation of aromatic compounds such as veratrole. researchgate.net Their reusability and operational simplicity are significant advantages.
Metal Triflates: Water-tolerant Lewis acids, including rare earth metal triflates like yttrium triflate (Y(OTf)₃), are powerful catalysts for Friedel-Crafts acylation. They can be used in small catalytic amounts and are compatible with greener solvents like ionic liquids. researchgate.net
Organocatalysts: A novel, eco-friendly, and solventless method for the propionylation of starch has been developed using L-tartaric acid, a naturally occurring α-hydroxy acid, as a catalyst. conicet.gov.ar This approach aligns with the principles of green chemistry.
Continuous Flow Reactors: The synthesis of this compound itself is being improved through advanced systems. A continuous synthesis method using a microchannel reactor with novel catalysts (e.g., copper chloride on porous foam carbon) and triphosgene (B27547) as a safer chlorinating agent has been developed, achieving high yields and purity while enhancing safety. google.com
Computational Chemistry for Predictive Modeling of Reactivity and Mechanisms
Computational chemistry has become an indispensable tool for gaining deep insights into the behavior of this compound at the molecular level. Methods like Density Functional Theory (DFT) are applied to model and predict its reactivity and reaction pathways. rsc.org
Key research applications include:
Mechanism Elucidation: Computational studies are used to map the energy profiles of reactions involving this compound, such as nucleophilic acyl substitution and photodissociation. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can identify the most plausible reaction mechanisms. rsc.org For example, detailed simulations have characterized the C-Cl bond cleavage on the excited state potential energy surface following photoexcitation. researchgate.net
Predicting Reactivity: DFT calculations can predict regioselectivity in reactions, helping to understand why a reaction occurs at a specific site on a molecule. This predictive power is crucial for designing new synthetic routes and optimizing reaction conditions.
Structural and Dynamic Modeling: Computational methods are used to determine the stable conformations of this compound (anti and gauche forms) and to simulate its molecular dynamics. researchgate.net This fundamental understanding of its structure and behavior informs its practical application in synthesis.
Research into Sustainable and Circular Economy Applications of this compound
This compound is being explored for its potential role in building a more sustainable chemical industry and contributing to the circular economy. pmarketresearch.com
Green Chemistry and Renewable Materials: A prime example of a sustainable application is the organocatalytic, solvent-free propionylation of starch, an abundant and renewable polysaccharide. conicet.gov.ar The resulting propionylated starches have potential applications in human health, as they can deliver short-chain fatty acids to the colon. conicet.gov.ar Furthermore, the primary precursor to this compound, propionic acid, can be produced via microbial fermentation, linking its lifecycle to the bio-economy. pmarketresearch.com
Circular Economy: this compound is finding use in processes that support a circular economy. The EU's Circular Economy Action Plan has noted the demand for specialty chemicals like this compound in synthesizing solvents designed for recycling plastic waste. pmarketresearch.com
Environmentally Friendly Formulations: It is used to synthesize components for low-Volatile Organic Compound (VOC) formulations in products like coatings and adhesives, helping manufacturers meet stricter environmental regulations on emissions. pmarketresearch.com Research into using this compound to synthesize biodegradable polymers or improve the efficiency of materials like solar cells points to further green applications. bloomtechz.com
Addressing Regulatory Challenges in Legitimate and Illicit Applications
This compound has a significant dual-use challenge, being a versatile reagent for legitimate industry while also serving as a key precursor in the illicit synthesis of fentanyl and its analogues. marketpublishers.comfederalregister.govhktdc.com This has prompted significant regulatory scrutiny, particularly in the United States.
Regulatory Actions:
The U.S. Drug Enforcement Administration (DEA) identified that this compound is used as a substitute for propionic anhydride, a controlled substance, in several methods of illicit fentanyl manufacturing. federalregister.govfederalregister.gov
In October 2023, the DEA added this compound to the Special Surveillance List (SSL) to monitor its sale and distribution. dea.gov
Following this, the DEA issued a notice of proposed rulemaking in June 2025 to classify this compound as a List I chemical under the Controlled Substances Act (CSA). federalregister.govthefdalawblog.com
Impact on Industry and Research:
The proposed List I designation would subject all handlers of this compound to stringent DEA regulations, including registration, recordkeeping, reporting, and security requirements. thefdalawblog.com
The proposal does not include a minimum threshold for transactions, meaning all sales, regardless of quantity, would be regulated. federalregister.govvitallaw.com Furthermore, chemical mixtures containing any amount of this compound would be controlled. federalregister.gov
This poses a significant challenge for the wide range of legitimate users in the pharmaceutical, agrochemical, and specialty chemical industries who rely on this compound for the synthesis of products like ibuprofen (B1674241), naproxen, and the herbicide propanil (B472794). pmarketresearch.comresearchandmarkets.cominnospk.com The regulatory process involves soliciting comments from these industries to assess the potential economic impact and to balance the need to combat illicit drug manufacturing with the requirements of legitimate commerce and research. federalregister.govthefdalawblog.com
Table 2: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 62324 |
| Fentanyl | 3345 |
| Propionic acid | 1032 |
| Thionyl chloride | 24386 |
| Ibuprofen | 3672 |
| Naproxen | 156391 |
| Propanil | 62256 |
| Veratrole | 7038 |
| 3,4-dimethoxypropiophenone | 67448 |
| L-tartaric acid | 875 |
| Starch | 24836924 |
| N-ethylaniline | 7751 |
| (S)-N-isopropyl-4-aminobutan-2-ol | Not available |
| Methyl dichlorophosphite | 61214 |
| 3-(4-methoxyphenyl)this compound | 100782 |
| (1-chloroethyl)benzene | 69796 |
| N-deoxymilitarinone A | Not available |
| Torrubiellone B | 10255393 |
| Propionic anhydride | 6577 |
Q & A
(Basic) What are the optimal laboratory-scale synthesis methods for propionyl chloride, and how do reaction conditions influence yield?
This compound is synthesized via reactions between propionic acid and chlorinating agents like phosphorus trichloride (PCl₃), phosgene (COCl₂), or thionyl chloride (SOCl₂). The choice of reagent and reaction parameters significantly impacts yield:
- PCl₃ : Conducted at 40–50°C for 1 hour, yielding ~70–80% after distillation .
- Phosgene : Requires catalytic dialkylformamides at ~50°C, producing higher purity but necessitating strict control of toxic gas emissions .
- SOCl₂ : Offers milder conditions but may require longer reaction times.
Methodological Tip : Optimize stoichiometry (e.g., 1:1 molar ratio for acid:chlorinating agent) and monitor reaction progress via gas evolution (HCl/CO₂). Use inert atmospheres to prevent hydrolysis .
(Basic) What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use NIOSH-approved respirators if local exhaust ventilation is unavailable .
- Storage : Store in sealed containers under dry, inert atmospheres (argon/nitrogen). Avoid contact with water, alcohols, or strong bases to prevent violent reactions .
- Spill Management : Neutralize spills with dry sodium bicarbonate, followed by ethanol rinsing. Never use water .
Methodological Tip : Implement a pre-experiment safety checklist, including verification of fume hood functionality and availability of neutralizing agents .
(Advanced) How can researchers address contradictions in reported reaction yields when using this compound with different acylating agents?
Discrepancies in yields often arise from variations in substrate steric effects, solvent polarity, or trace moisture. For example:
- Steric Hindrance : Bulky substrates may reduce acylation efficiency. Use polar aprotic solvents (e.g., dichloromethane) to enhance reactivity .
- Moisture Control : Even 0.1% water can hydrolyze this compound. Employ molecular sieves or pre-dried solvents .
Methodological Tip : Conduct controlled experiments with systematic parameter variation (temperature, solvent, drying agents) and use statistical tools (e.g., ANOVA) to identify significant factors .
(Advanced) What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- IR/Raman Spectroscopy : Identify characteristic C=O stretching (~1800 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹). Compare with computational spectra (DFT) for validation .
- NMR : ¹³C NMR shows the carbonyl carbon at ~170–175 ppm. ¹H NMR of derivatives (e.g., propionyl esters) reveals splitting patterns due to adjacent electronegative groups .
- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives, as demonstrated in halogen-substituted chromone studies .
Methodological Tip : Cross-validate spectral data with computational simulations (e.g., Gaussian software) to confirm assignments .
(Advanced) What methodologies are recommended for assessing the chronic toxicological effects of this compound given limited existing data?
Current data gaps (e.g., carcinogenicity, reproductive toxicity) necessitate:
- In Vitro Models : Use human cell lines (e.g., HepG2) to assess cytotoxicity and genotoxicity via MTT assays or comet assays .
- In Silico Studies : Apply QSAR models to predict toxicity endpoints based on structural analogs .
- Literature Meta-Analysis : Review structurally related acyl chlorides (e.g., acetyl chloride) to infer potential hazards .
Methodological Tip : Follow OECD guidelines for toxicity testing and document all protocols for regulatory compliance .
(Basic) How should this compound be stored and handled to prevent hazardous reactions?
- Incompatible Substances : Segregate from oxidizers (e.g., peroxides), bases, and alcohols. Use dedicated storage cabinets .
- Moisture Prevention : Store under inert gas with desiccants (e.g., silica gel). Monitor container integrity monthly .
Methodological Tip : Label containers with hazard symbols (flammable, corrosive) and maintain a log of storage conditions .
(Advanced) How can computational chemistry methods (e.g., DFT) be applied to study the reactivity of this compound in novel synthetic pathways?
- Reaction Mechanisms : Use DFT to map energy profiles for nucleophilic acyl substitution, identifying transition states and intermediates .
- Solvent Effects : Simulate solvent interactions (e.g., dielectric constant) to predict reaction rates in different media .
Methodological Tip : Validate computational results with experimental kinetic data (e.g., Arrhenius plots) .
(Advanced) What strategies ensure reproducibility in experiments involving this compound, particularly in moisture-sensitive reactions?
- Strict Drying Protocols : Reflux solvents over calcium hydride or distill before use.
- Quality Control : Characterize this compound purity via GC-MS or titration before critical reactions .
- Documentation : Record environmental conditions (humidity, temperature) and reagent batch numbers .
Methodological Tip : Use internal standards (e.g., deuterated compounds) in NMR to verify reaction consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
